

In-Depth Technical Guide: The Chemical Structure and Properties of (6S)-CP-470711

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Compound of Interest		
Compound Name:	(6S)-CP-470711	
Cat. No.:	B15576784	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6S)-CP-470711 is a potent and selective inhibitor of the enzyme sorbitol dehydrogenase (SDH). This document provides a comprehensive overview of its chemical structure, properties, and its role in the context of the sorbitol pathway, a key metabolic route implicated in diabetic complications. Detailed chemical identifiers are provided, along with a visualization of its place within the broader sorbitol signaling cascade.

Chemical Structure and Identification

(6S)-CP-470711 is a complex heterocyclic molecule. Its systematic IUPAC name is (1R)-1-(4-((S)-2-((R)-1-hydroxyethyl)pyrimidin-4-yl)-2-methylpiperazin-1-yl)propan-1-ol. The chemical structure is characterized by a central piperazine ring substituted with a methyl group. This piperazine core is further functionalized with two distinct pyrimidine-containing moieties. The stereochemistry at the three chiral centers is crucial for its biological activity.

The definitive two-dimensional structure of **(6S)-CP-470711** is presented below:

(Image of the 2D chemical structure of **(6S)-CP-470711** would be placed here if image generation were supported)

Caption: 2D Chemical Structure of (6S)-CP-470711.



A summary of the key chemical identifiers for **(6S)-CP-470711** is provided in the table below for easy reference and data integration.

Identifier	Value
IUPAC Name	(1R)-1-(4-((S)-2-((R)-1-hydroxyethyl)pyrimidin-4-yl)-2-methylpiperazin-1-yl)propan-1-ol
CAS Number	300552-09-4
SMILES	CINVALID-LINKc1ncc(n1)N1CCN(C(C)O)C(-INVALID-LINKC1)C
Molecular Formula	C18H30N4O2
Molecular Weight	350.46 g/mol

Biological Context: The Sorbitol Pathway

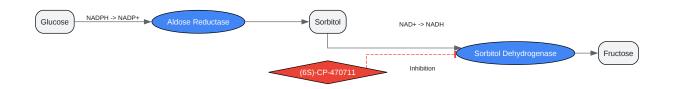
(6S)-CP-470711 exerts its pharmacological effect by inhibiting sorbitol dehydrogenase, a critical enzyme in the polyol (sorbitol) pathway. This pathway is a two-step metabolic route that converts glucose to fructose.

- Aldose Reductase: In the first step, aldose reductase reduces glucose to sorbitol, consuming NADPH in the process.
- Sorbitol Dehydrogenase: Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.

In hyperglycemic conditions, such as those found in diabetes mellitus, the flux through the sorbitol pathway is significantly increased. The accumulation of sorbitol and the subsequent increase in fructose levels, along with the altered NADH/NAD+ ratio, are implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.

The following diagram illustrates the sorbitol pathway and the point of intervention for **(6S)-CP-470711**.





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Caption: The Sorbitol Pathway and the inhibitory action of (6S)-CP-470711.

Experimental Protocols

While the seminal paper by Chu-Moyer et al. (2002) outlines the structure-activity relationships of **(6S)-CP-470711** and its analogs, it does not provide a detailed, step-by-step synthesis protocol. The synthesis of such a complex molecule with multiple stereocenters would typically involve a multi-step chiral synthesis strategy. This would likely entail the use of chiral starting materials or the application of asymmetric synthesis techniques to control the stereochemistry at each chiral center. Purification and characterization would be expected to involve standard techniques such as flash chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the structure and purity of the final compound.

For researchers aiming to work with this compound, it is recommended to procure it from a reputable chemical supplier who can provide a certificate of analysis detailing its purity and confirming its stereochemical integrity.

Conclusion

(6S)-CP-470711 is a well-defined chemical entity with a specific and potent inhibitory activity against sorbitol dehydrogenase. Its complex stereochemistry is a key determinant of its biological function. As a tool compound, it is invaluable for researchers investigating the role of the sorbitol pathway in diabetic complications and other metabolic diseases. The information provided in this guide serves as a foundational resource for scientists and drug development professionals working in this area.







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